Foslevodopa
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Overview
Description
Foslevodopa is a soluble formulation of levodopa, a prodrug used in the treatment of Parkinson’s disease. It is often combined with foscarbidopa, another prodrug, to enhance its efficacy. This compound is administered as a continuous subcutaneous infusion, providing a stable and consistent delivery of levodopa to the brain, which helps manage the motor symptoms associated with Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Foslevodopa is synthesized through a series of chemical reactions that involve the phosphorylation of levodopa. The process typically involves the use of phosphorylating agents under controlled pH conditions to ensure the stability and solubility of the final product .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving pH-adjusted lyophilized materials in water. The solutions are then infused subcutaneously in healthy volunteers to test the stability and efficacy of the compound. The production process ensures high water solubility and chemical stability near physiological pH .
Chemical Reactions Analysis
Types of Reactions
Foslevodopa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include different derivatives of levodopa, which can have varying degrees of efficacy and stability .
Scientific Research Applications
Foslevodopa has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the chemical behavior of prodrugs and their interactions with various reagents.
Biology: The compound is used to investigate the biological pathways involved in Parkinson’s disease and the role of dopamine in the brain.
Medicine: this compound is primarily used in the treatment of Parkinson’s disease, providing a stable and consistent delivery of levodopa to manage motor symptoms.
Industry: The compound is used in the development of new drug formulations and delivery systems for the treatment of neurological disorders
Mechanism of Action
Foslevodopa exerts its effects by being converted into levodopa in the body, which then crosses the blood-brain barrier and is converted into dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease. The molecular targets and pathways involved include the dopaminergic neurons in the brain, which are responsible for the production and regulation of dopamine .
Comparison with Similar Compounds
Similar Compounds
Levodopa: The parent compound of foslevodopa, used in the treatment of Parkinson’s disease.
Carbidopa: Often combined with levodopa to enhance its efficacy by preventing its breakdown before it reaches the brain.
Foscarbidopa: A prodrug of carbidopa, used in combination with this compound for continuous subcutaneous infusion
Uniqueness
This compound is unique in its ability to provide a stable and consistent delivery of levodopa through continuous subcutaneous infusion. This method of administration helps maintain steady dopamine levels in the brain, reducing motor fluctuations and improving the overall quality of life for patients with Parkinson’s disease .
Properties
CAS No. |
101141-95-1 |
---|---|
Molecular Formula |
C9H12NO7P |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
InChI Key |
YNDMEEULGSTYJT-LURJTMIESA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Key on ui other cas no. |
101141-95-1 |
Synonyms |
DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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